

The Discovery and History of Dihydrofolate Reductase: A Technical Guide

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Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers for the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and growth.^[1] Its critical role has positioned it as a major therapeutic target for anticancer, antibacterial, and antiprotozoal drugs. This in-depth technical guide explores the seminal discoveries and historical milestones in the study of DHFR, providing a detailed account of the early experimental protocols, quantitative data, and the logical evolution of our understanding of this vital enzyme.

The Dawn of Discovery: Early Observations and the Link to Antifolates

The history of DHFR is intrinsically linked to the development of antifolate drugs. In the late 1940s, Dr. Sidney Farber and his colleagues observed that administering folic acid analogs, such as aminopterin, induced remission in children with acute lymphoblastic leukemia. This groundbreaking discovery, while not yet understood at a mechanistic level, marked the beginning of chemotherapy and hinted at the existence of a critical folate-metabolizing enzyme.

The work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GSK) in the 1950s revolutionized drug discovery by pioneering a "rational drug design" approach.^{[2][3][4]} Instead of the traditional trial-and-error method, they systematically synthesized and tested compounds that were structurally similar to natural metabolites, aiming to interfere with specific biochemical pathways.^{[2][5][6]} Their research on purine and pyrimidine analogs led to the development of numerous drugs, including the antimalarial pyrimethamine and the antibacterial trimethoprim, both of which were later found to be potent inhibitors of DHFR.^[2]

The First Glimpses: Initial Isolation and Characterization

The enzymatic activity of what we now know as DHFR was first independently described in the late 1950s. Key contributions came from:

- Sidney Futterman (1957): Futterman's work on chicken liver extracts demonstrated the conversion of folic acid to a "citrovorum factor" (later identified as a derivative of tetrahydrofolate), a process that required NADPH.
- M. J. Osborn and F. M. Huennekens (1958): This group is often credited with the first clear demonstration of the enzymatic reduction of dihydrofolic acid. They partially purified the enzyme from chicken liver and *Escherichia coli* and characterized its activity.
- S. F. Zakrzewski and C. A. Nichol (1958): Working with pigeon liver extracts, they also described a "folic acid hydrogenase" activity.

These early studies laid the foundation for our understanding of DHFR's function and its central role in folate metabolism.

Experimental Protocols: A Look Back at Early Methodologies

The experimental techniques used in the initial discovery and characterization of DHFR were foundational. Below are detailed descriptions of the key protocols adapted from the seminal literature.

Early Purification of Dihydrofolate Reductase

The initial purification of DHFR was a multi-step process aimed at enriching the enzyme from crude cell or tissue extracts. While modern techniques like affinity chromatography have greatly simplified this process, the early methods relied on classical protein chemistry techniques. The following is a generalized protocol based on early reports:

- Preparation of Crude Extract:
 - Tissues (e.g., chicken liver, pigeon liver) or bacterial cells (e.g., *E. coli*) were homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0).
 - The homogenate was then subjected to centrifugation to remove cellular debris, yielding a crude extract.
- Ammonium Sulfate Fractionation:
 - Solid ammonium sulfate was gradually added to the crude extract to precipitate proteins based on their solubility.
 - The fraction precipitating between 30% and 60% ammonium sulfate saturation was typically collected, as it contained the majority of the DHFR activity.
 - The precipitate was redissolved in a minimal volume of buffer and dialyzed to remove excess salt.
- Adsorption Chromatography:
 - The dialyzed protein solution was applied to a column packed with an adsorbent material like calcium phosphate gel or DEAE-cellulose.
 - The column was washed with a low-concentration buffer to remove unbound proteins.
 - DHFR was then eluted using a buffer with a higher salt concentration or a different pH.
- Further Purification Steps:

- Additional steps, such as gel filtration chromatography (e.g., using Sephadex G-75), were sometimes employed to further separate proteins based on size and achieve higher purity.

The Spectrophotometric Assay for DHFR Activity

The most common method for measuring DHFR activity in the early days was a continuous spectrophotometric assay. This assay is still widely used today and relies on the change in absorbance at 340 nm as NADPH is oxidized to NADP⁺.^{[7][8][9]}

Principle: The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the DHFR activity.

Reaction: $\text{DHF} + \text{NADPH} + \text{H}^+ \rightarrow \text{THF} + \text{NADP}^+$

Typical Assay Mixture (Total Volume: 1.0 mL):

Component	Final Concentration
Potassium Phosphate Buffer (pH 7.5)	50 mM
2-Mercaptoethanol	10 mM
NADPH	0.1 mM
Dihydrofolate (DHF)	0.05 mM
Enzyme Preparation	Variable

Procedure:

- The reaction was initiated by the addition of the enzyme preparation to a cuvette containing the assay mixture pre-incubated at a constant temperature (e.g., 25°C or 37°C).
- The decrease in absorbance at 340 nm was monitored over time using a spectrophotometer.
- The rate of the reaction was calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH at 340 nm ($6.22 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$).

Quantitative Data from Early Studies

The initial characterization of DHFR involved determining its kinetic properties and its susceptibility to inhibition by the newly discovered antifolates. The following tables summarize some of the key quantitative data from this era.

Table 1: Early Kinetic Properties of Dihydrofolate Reductase

Enzyme Source	Substrate	K _m (μM)	V _{max} (units/mg protein)	Reference
Chicken Liver	Dihydrofolate	~5	Not reported	Osborn & Huennekens (1958)
Escherichia coli	Dihydrofolate	~10	Not reported	Osborn & Huennekens (1958)
Pigeon Liver	Folic Acid	~20	Not reported	Zakrzewski & Nichol (1958)
Lactobacillus casei	Dihydrofolate	0.3	~15	Blakley & McDougall (1961)
Calf Thymus	Dihydrofolate	1.2	Not reported	Mathews & Huennekens (1963)

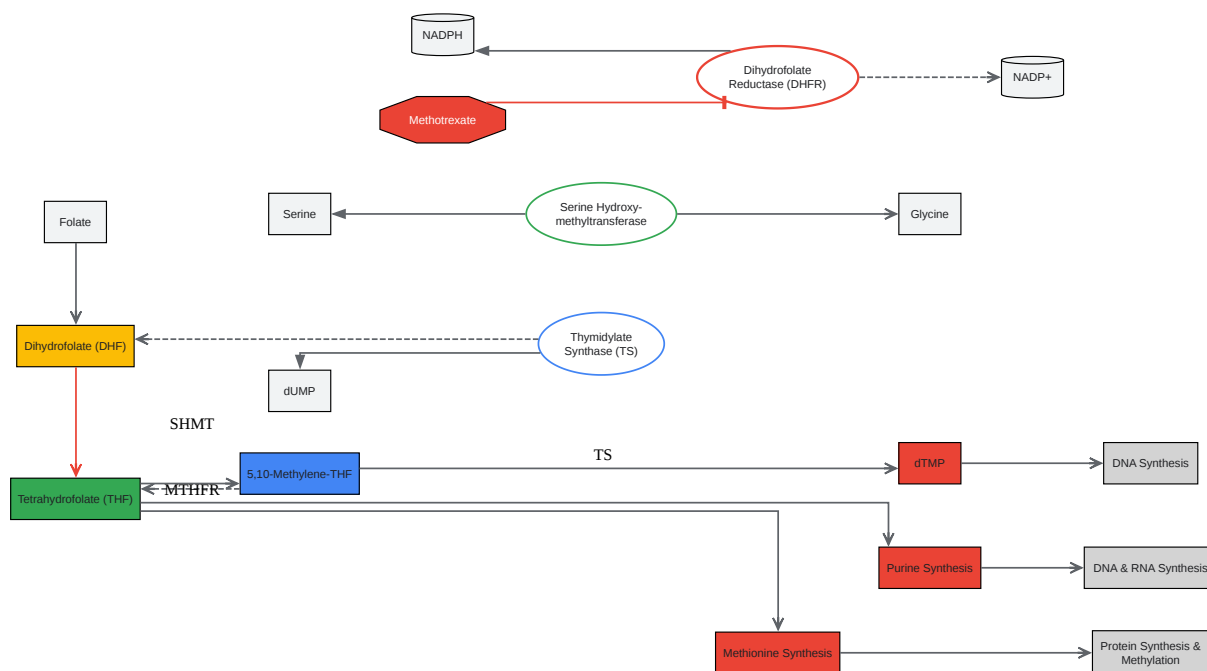
Table 2: Early Inhibition Constants (K_i) for DHFR Inhibitors

Inhibitor	Enzyme Source	Ki (nM)	Reference
Aminopterin	Chicken Liver	~0.1	Osborn & Huennekens (1958)
Methotrexate	Chicken Liver	~0.2	Osborn & Huennekens (1958)
Pyrimethamine	Lactobacillus casei	~100	Burchall & Hitchings (1965)
Trimethoprim	Escherichia coli	~5	Burchall & Hitchings (1965)

Visualizing the Central Role of DHFR: Pathways and Workflows

To better understand the significance of DHFR, it is essential to visualize its position within the broader context of cellular metabolism. The following diagrams, rendered in the DOT language for Graphviz, illustrate the folate metabolic pathway and a typical experimental workflow for studying DHFR.

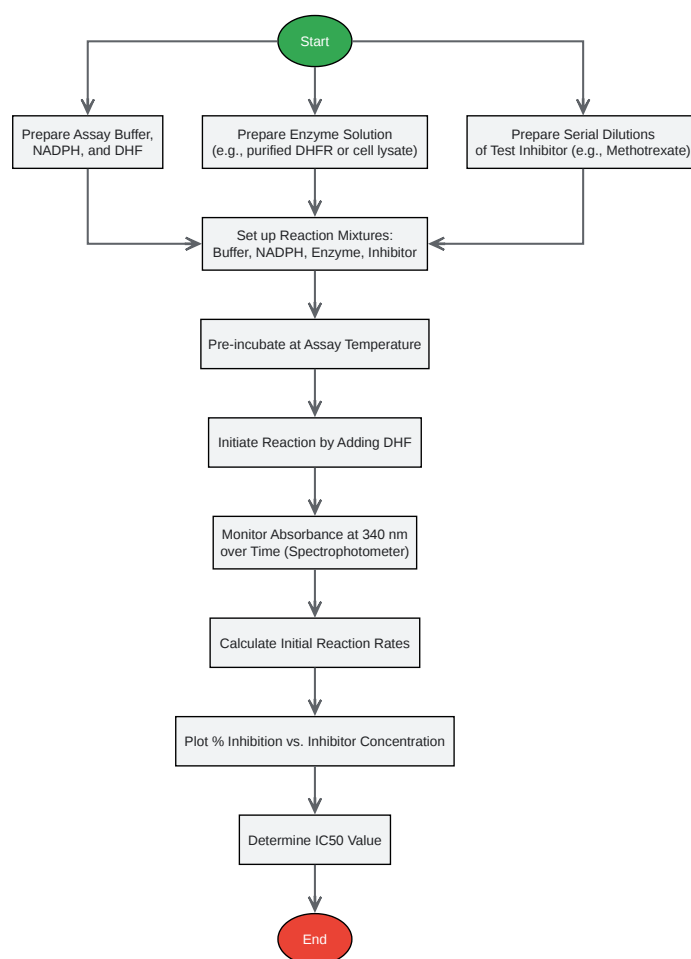
Folate Metabolic Pathway



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Caption: The central role of DHFR in the folate metabolic pathway.

Experimental Workflow for DHFR Inhibition Assay



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Caption: A typical experimental workflow for determining the IC₅₀ of a DHFR inhibitor.

Conclusion: A Legacy of Rational Drug Design

The discovery and history of dihydrofolate reductase are a testament to the power of curiosity-driven basic research and the transformative impact of rational drug design. From the early, indirect observations of its essential role in cell proliferation to its detailed biochemical characterization and its establishment as a key therapeutic target, the story of DHFR has been one of steady scientific progress. The pioneering work of scientists like Futterman, Osborn, Huennekens, Hitchings, and Elion not only unraveled the complexities of folate metabolism but also provided a new paradigm for the development of targeted therapies. Today, DHFR inhibitors remain a cornerstone of treatment for a variety of diseases, and the foundational knowledge gained from the early studies of this remarkable enzyme continues to inform and inspire new avenues of research in drug discovery and development.

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